molecular formula C10H7NO3 B8665168 4-oxo-4H-chromene-3-carboxamide

4-oxo-4H-chromene-3-carboxamide

Cat. No.: B8665168
M. Wt: 189.17 g/mol
InChI Key: RZILYYDHUKAJKU-UHFFFAOYSA-N
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Description

4-oxo-4H-chromene-3-carboxamide is a heterocyclic compound that belongs to the benzopyran family This compound is characterized by a benzopyran ring system with a carboxamide group at the 3-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with a suitable amide source in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives .

Scientific Research Applications

4-oxo-4H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent cellular responses .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-1-benzopyran-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

    4-oxo-4H-1-benzopyran-3-carbonitrile: Contains a nitrile group at the 3-position.

    4-oxo-4H-1-benzopyran-2-carboxylic acid: Features a carboxylic acid group at the 2-position.

Uniqueness

4-oxo-4H-chromene-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its carboxamide group allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxochromene-3-carboxamide

InChI

InChI=1S/C10H7NO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H,(H2,11,13)

InChI Key

RZILYYDHUKAJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A quantity of 0.9 g (0.0043 mol) of 4-oxo-4H-1-benzopyran-3-carbonylchloride was added gradually to a stirred quantity of 15 ml of conc. ammonium hydroxide at room temperature. All solid went into solution when crystals gradually separated. After 15 min. the solid was filtered and washed with water; wt 0.4 g (48.8% yield); mp 220°-225°. Two recrystallizations from 2-propanol gave pure material melting at 250°-252°C.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
48.8%

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